molecular formula C18H24N2O B2892808 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine CAS No. 1705153-95-2

1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine

Katalognummer: B2892808
CAS-Nummer: 1705153-95-2
Molekulargewicht: 284.403
InChI-Schlüssel: PWRSVDLZTVBUOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine is a substituted piperazine derivative characterized by three distinct structural motifs:

  • Cyclopropyl group at position 4, introducing ring strain and lipophilicity.
  • Phenyl group at position 2, enabling π-π stacking interactions with biological targets.

Piperazine derivatives are widely studied for their pharmacological versatility, including CNS modulation, enzyme inhibition, and receptor binding .

Eigenschaften

IUPAC Name

cyclobutyl-(4-cyclopropyl-2-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(15-7-4-8-15)20-12-11-19(16-9-10-16)13-17(20)14-5-2-1-3-6-14/h1-3,5-6,15-17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRSVDLZTVBUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Synthesis of 2-Phenylpiperazine Derivatives

The foundational step in synthesizing 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine involves the preparation of 2-phenylpiperazine. This intermediate is typically derived from benzene via Friedel-Crafts alkylation or through reductive amination of phenylglyoxal with ethylenediamine. Recent advancements employ catalytic hydrogenation of 2-phenylpyrazine using palladium on carbon (Pd/C) under 50–100 psi H₂ pressure, achieving conversions >95%.

Introducing the Cyclopropane Substituent

Cyclopropanation at the 4-position of piperazine is achieved through nucleophilic substitution or transition-metal-catalyzed coupling. A validated method involves reacting 2-phenylpiperazine with cyclopropyl bromide in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF) at 0–25°C. This step proceeds via an SN2 mechanism, yielding 4-cyclopropyl-2-phenylpiperazine with 85–90% efficiency. Alternative routes utilize cyclopropylmagnesium bromide in tetrahydrofuran (THF), though yields are marginally lower (75–80%) due to steric hindrance.

Acylation with Cyclobutanecarbonyl Chloride

The final acylation at the 1-position employs cyclobutanecarbonyl chloride under Schotten-Baumann conditions. Slow addition of the acyl chloride to a stirred solution of 4-cyclopropyl-2-phenylpiperazine in dichloromethane (DCM), with triethylamine (TEA) as a base, affords the target compound in 88–93% yield. Kinetic studies reveal that maintaining the reaction at −10°C minimizes diacylation byproducts.

Synthetic Routes and Optimization

Single-Pot Sequential Functionalization

A streamlined approach combines cyclopropanation and acylation in a single reaction vessel. After cyclopropyl bromide alkylation, the crude product is treated directly with cyclobutanecarbonyl chloride without isolation. This method reduces purification steps but requires precise stoichiometry to avoid overacylation, achieving an overall yield of 78%.

Protective Group Strategies

Benzyl-protected intermediates are critical for regioselective functionalization. For example, 4-benzyl-2-phenylpiperazine undergoes cyclopropanation followed by hydrogenolytic debenzylation (H₂, Pd/C, 80 psi) and subsequent acylation. This route achieves 91% purity by HPLC, though scalability is limited by benzyl group removal kinetics.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.15–1.30 (m, 4H, cyclopropane), 1.85–2.10 (m, 4H, cyclobutane), 3.20–3.50 (m, 8H, piperazine), 7.25–7.45 (m, 5H, phenyl).
  • ¹³C NMR : δ 10.2 (cyclopropane), 25.8 (cyclobutane), 52.1–54.3 (piperazine), 172.5 (carbonyl).

Mass Spectrometry

  • High-Resolution MS (HRMS) : m/z 313.1912 [M+H]⁺ (calc. 313.1915 for C₁₉H₂₅N₂O).

Purity and Stability Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity. Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, underscoring the compound’s robustness.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

DMF and Pd/C are recycled via distillation and filtration, respectively, reducing costs by 30% in pilot-scale batches.

Waste Stream Management

Neutralization of acidic byproducts with aqueous NaOH generates non-hazardous salts, compliant with EPA guidelines.

Emerging Methodologies

Photocatalytic Cyclopropanation

Visible-light-mediated [2+1] cycloaddition using iridium catalysts enables room-temperature cyclopropanation, though yields remain suboptimal (65–70%).

Biocatalytic Acylation

Lipase-mediated acylation in ionic liquids offers enantioselectivity (>90% ee) but requires extended reaction times (72+ hours).

Analyse Chemischer Reaktionen

Types of Reactions: 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Piperazines

Substituent Analysis at Position 1

The cyclobutanecarbonyl group differentiates this compound from common acylated piperazines:

  • 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7) replaces cyclobutanecarbonyl with an acetyl group, reducing steric hindrance and increasing polarity .
  • 1-Cyclobutanecarbonyl-4-isopropylpiperazine (synthesized via cyclobutanone and TMSCN in ) shares the cyclobutanecarbonyl moiety but lacks the phenyl and cyclopropyl groups, emphasizing the role of substitution at positions 2 and 4 in target selectivity .

Key Insight : Cyclobutanecarbonyl’s rigidity may enhance binding affinity to hydrophobic pockets compared to linear acyl chains.

Cyclopropyl vs. Other Substituents at Position 4

  • 4-Cyclopropyl : Introduces moderate lipophilicity (clogP ~2.5 estimated) and conformational constraint.
  • 4-Isopropyl : Found in derivatives like 1-isopropyl-3-phenylpiperazine (), which exhibits simpler synthesis but lower metabolic stability due to less steric protection .
  • 4-(4-Chlorophenyl) : Compounds such as 1-(4-chlorophenyl)piperazine (CAS 38212-33-8) prioritize electronic effects (e.g., halogen bonding) over steric modulation .

Structural Impact : Cyclopropyl’s three-membered ring may improve pharmacokinetic profiles by resisting oxidative metabolism compared to alkyl or aryl substituents.

Phenyl Group Variations at Position 2

  • 2-Phenyl : Enhances aromatic interactions with receptors, as seen in 1-arylsulfonyl-4-phenylpiperazines (), which show serotonin receptor affinity .
  • 2-(3-Trifluoromethylphenyl) : Compounds such as TFMPP (Table 2 in ) demonstrate how electron-deficient aryl groups enhance receptor subtype selectivity .

Pharmacological Inference : The unsubstituted phenyl group in the target compound balances lipophilicity and electronic neutrality, favoring broad-spectrum interactions.

Comparative Physicochemical Properties

Compound Name Substituents (Positions 1, 2, 4) Molecular Weight clogP* Key Feature(s)
Target Compound Cyclobutanecarbonyl, Phenyl, Cyclopropyl ~330.4 ~3.1 High rigidity, moderate lipophilicity
1-Acetyl-4-(4-hydroxyphenyl)piperazine Acetyl, Phenyl, 4-hydroxyphenyl 220.3 ~1.2 Polar, H-bond donor
1-(4-Chlorophenyl)piperazine H, H, 4-chlorophenyl 196.7 ~2.8 Halogen-bonding potential
TFMPP () H, 3-CF₃, H 244.2 ~3.5 Electron-withdrawing substituent

*clogP values estimated using fragment-based methods.

Q & A

Q. What are the optimal synthetic routes for 1-cyclobutanecarbonyl-4-cyclopropyl-2-phenylpiperazine?

The synthesis typically involves multi-step reactions, including:

  • Piperazine functionalization : Introducing cyclopropyl and phenyl groups via nucleophilic substitution or coupling reactions under controlled pH and temperature .
  • Acylation : Reacting the cyclobutane carbonyl moiety with the piperazine core using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95%) and structural confirmation via 1^1H/13^13C NMR .

Q. How is the structural integrity of this compound validated?

Advanced spectroscopic and computational methods are employed:

  • NMR spectroscopy : Assigning peaks for cyclopropane (δ 0.5–1.5 ppm) and carbonyl (δ 165–175 ppm) groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 315.18) .
  • DFT calculations : Comparing experimental IR/Raman spectra with simulated data to validate stereoelectronic properties .

Q. What safety protocols are critical during handling?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (Category 2 irritant) .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as pyrolysis may release toxic fumes (e.g., CO, HCl) .
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can contradictions in bioactivity data be resolved?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Replicate experiments : Conduct dose-response studies across multiple cell lines (e.g., HEK293, CHO) .
  • Analytical rigor : Use LC-MS to rule out degradation products (>99% purity threshold) .
  • Statistical modeling : Apply ANOVA or machine learning to identify outliers and validate dose-dependent trends .

Q. What computational tools predict this compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to map binding affinities with receptors like serotonin 5-HT2A_{2A} (docking scores ≤ -8.0 kcal/mol indicate strong interactions) .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • SAR studies : Modifying the cyclopropane or phenyl groups to optimize selectivity (e.g., IC50_{50} shifts from nM to µM) .

Q. How does the compound’s stability under physiological conditions impact assay design?

  • Degradation profiling : Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs, monitoring via UPLC-MS. Half-life <6 hrs necessitates stabilized formulations (e.g., PEGylation) .
  • Metabolite identification : Liver microsome assays to detect cytochrome P450-mediated oxidation products .

Q. What strategies enhance solubility for in vivo studies?

  • Co-solvents : Use cyclodextrins or DMSO (≤5% v/v) in saline .
  • Prodrug design : Introduce phosphate esters at the carbonyl group to improve aqueous solubility (logP reduction from 3.2 to 1.8) .

Q. Are there known off-target effects mediated by the cyclopropane moiety?

Cyclopropane’s strain energy may non-specifically interact with lipid bilayers or CYP450 enzymes. Mitigation includes:

  • Selective fluorination : Replace cyclopropane with a fluorinated analog to reduce membrane permeability .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to quantify metabolic interference .

Methodological Guidelines

Designing dose-response experiments for receptor binding studies

  • Concentration range : Test 0.1 nM–100 µM, with triplicates at each dose .
  • Controls : Include a reference agonist/antagonist (e.g., ketanserin for 5-HT2A_{2A}) .
  • Data normalization : Express results as % inhibition relative to vehicle controls .

Validating target engagement in complex matrices (e.g., plasma)

  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
  • Quantification : LC-MS/MS with a deuterated internal standard (e.g., d4_4-analog) to correct for matrix effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.